molecular formula C22H16N2O2 B5873305 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B5873305
M. Wt: 340.4 g/mol
InChI Key: ACTWWODHRLCTIR-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound belonging to the class of fused tetracyclic quinolines This compound is characterized by its unique structure, which includes a nitrophenyl group attached to a dihydrobenzoquinoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of 3-bromoindoles with internal alkynes via palladium-catalyzed reactions . This method is efficient and yields high purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways . Additionally, its quinoline framework allows it to intercalate with DNA, potentially disrupting cellular replication processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • 4-ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone
  • 4-ethoxycarbonyl-3a,4,5,11b-tetrahydro-3H-cyclopenta[c][1,7]phenantroline

Uniqueness

4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

12-(3-nitrophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-24(26)16-7-3-6-15(13-16)22-19-10-4-9-18(19)21-17-8-2-1-5-14(17)11-12-20(21)23-22/h1-3,5-8,11-13H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTWWODHRLCTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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